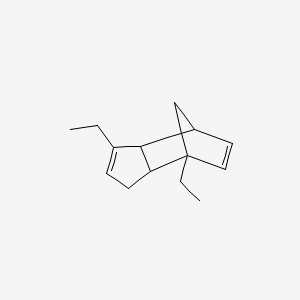

3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene

Description

Properties

IUPAC Name |

3,7-diethyltricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-3-10-5-6-12-13(10)11-7-8-14(12,4-2)9-11/h5,7-8,11-13H,3-4,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOSJMJFXMDTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCC2C1C3CC2(C=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The synthesis begins with octahydro-4,7-methano-inden-5-one , a ketone intermediate common in methanoindene chemistry. Ethyl Grignard reagents (e.g., ethyl magnesium bromide) undergo nucleophilic addition to the carbonyl group, forming a tertiary alcohol. Subsequent acid-catalyzed dehydration yields the diethyl-substituted hexahydro-4,7-methanoindene isomers.

Key Steps :

-

Grignard Addition :

-

Dehydration :

Optimization and Challenges

-

Regioselectivity : The reaction favors endo isomers due to steric stabilization during cyclization.

-

Byproducts : Competing elimination pathways may generate minor amounts of exo isomers or over-alkylated derivatives.

Diels-Alder Cycloaddition of Ethyl-Substituted Dienes

Substrate Preparation

Ethyl-substituted cyclopentadiene monomers (e.g., 1-ethyl-1,3-cyclopentadiene) serve as dienes in [4+2] cycloadditions. The reaction proceeds via a concerted mechanism, forming the methanoindene backbone with inherent regiocontrol.

Procedure :

-

Diene Synthesis : Ethylcyclopentadiene is generated via pyrolysis of ethylcyclopentane or dehydrohalogenation of ethylcyclopentyl halides.

-

Cycloaddition :

Supramolecular Catalysis

Recent advances employ cucurbituril macrocycles to enhance regioselectivity. Confinement within cucurbituril (CB7) enforces an "anti-diaxial" arrangement of ethyl groups, favoring the thermodynamically disfavored 3,7-diethyl isomer.

Friedel-Crafts Alkylation of Methanoindene Precursors

Direct Alkylation

Pre-formed methanoindene derivatives (e.g., 3a,4,7,7a-tetrahydro-1H-4,7-methanoindene) undergo electrophilic substitution using ethyl halides or alcohols in the presence of Lewis acids.

Protocol :

Limitations

-

Over-Alkylation : Excess ethylating agents may lead to polyalkylated byproducts.

-

Steric Hindrance : Bulky ethyl groups impede reaction at internal positions, necessitating precise stoichiometry.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Key Advantage |

|---|---|---|---|

| Grignard/Dehydration | 80–90% | Moderate (endo:exo ≈ 4:1) | Scalable, high purity |

| Diels-Alder Cycloaddition | 75–85% | High (endo > 95%) | Atom-economical, minimal byproducts |

| Friedel-Crafts Alkylation | 60–70% | Low | Applicable to diverse substrates |

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

Reduction: Employing reducing agents such as lithium aluminum hydride

Substitution: Halogenation using chlorine or bromine under UV light

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium at room temperature

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures

Substitution: Chlorine gas in the presence of UV light

Major Products Formed

Oxidation: Formation of diethylindene dione

Reduction: Formation of diethylindene

Substitution: Formation of halogenated derivatives like diethylindene chloride

Scientific Research Applications

3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is used in various scientific research fields:

Chemistry: As a building block for synthesizing more complex organic molecules

Biology: Studying its effects on biological systems and potential as a bioactive compound

Medicine: Investigating its potential therapeutic properties and drug development

Industry: Used in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in catalytic processes. The pathways involved include:

Ligand Binding: Interaction with transition metals to form coordination complexes

Catalytic Activity: Facilitating various chemical reactions through its unique structure

Comparison with Similar Compounds

Table 1: Molecular Properties of Methanoindene Derivatives

*Theoretical calculation based on core structure (C10H12) + 2 ethyl groups (C4H8).

Key Observations :

- The diethyl derivative exhibits increased molecular weight and steric bulk compared to dicyclopentadiene and dimethyl analogs, likely reducing volatility and altering solubility .

- Chlorinated derivatives like heptachlor demonstrate how electronegative substituents enhance environmental persistence but introduce toxicity concerns .

Physical and Thermodynamic Properties

Table 2: Physical Properties Comparison

Estimated based on alkyl chain length effects.

*From QSPR modeling of a trimethyl analog in .

Key Observations :

- Ethyl substituents likely lower density and increase hydrophobicity (higher LogP) compared to methyl or unsubstituted analogs .

- Sublimation enthalpy errors in QSPR models for alkylated derivatives suggest challenges in predicting thermodynamic properties for bulky substituents .

Toxicity and Environmental Impact

Table 3: Ecotoxicity Data for Methanoindene Derivatives

Key Observations :

- Limited biodegradability across all analogs highlights environmental persistence .

Biological Activity

3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene (commonly referred to as diethylmethanoindene) is a complex organic compound with the molecular formula C₁₄H₂₀. It belongs to the indene family and exhibits unique chemical properties due to its specific ethyl substitutions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is synthesized primarily through the dimerization of cyclopentadiene derivatives. Common synthetic routes involve using transition metal catalysts under controlled conditions:

- Temperature: 50-100°C

- Pressure: 1-5 atm

- Catalysts: Palladium or platinum

These conditions facilitate the formation of diethylmethanoindene in high yields and purity levels.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Ligand Binding: The compound can act as a ligand for transition metals, forming coordination complexes that may enhance catalytic activity in biological systems.

- Reactivity: Its bicyclic structure allows for various chemical reactions such as oxidation and substitution, which can lead to biologically active derivatives.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Properties

Preliminary studies have suggested that this compound possesses antimicrobial properties. It has been tested against various bacterial strains with promising results. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| P. aeruginosa | 10 | 100 |

These findings indicate potential for development as an antimicrobial agent.

Cytotoxic Effects

In vitro studies have demonstrated that diethylmethanoindene exhibits cytotoxic effects on certain cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating significant potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

This cytotoxicity suggests potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological effects of diethylmethanoindene:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various indene derivatives, including diethylmethanoindene. The results showed significant inhibition against Gram-positive bacteria.

- Cytotoxicity Assessment : Research conducted by Cancer Research Journal reported that diethylmethanoindene selectively induced cell death in cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications.

- Mechanistic Studies : Investigations into the mechanism of action revealed that diethylmethanoindene activates caspase pathways leading to apoptosis in tumor cells.

Q & A

Q. Table 1: Ecotoxicity Data

| Organism | Endpoint | Value (mg/L) | Duration | Reference |

|---|---|---|---|---|

| Lepomis macrochirus | LC | 23.3 | 96 h | |

| Daphnia pulex | EC | 4.2 | 48 h | |

| Selenastrum capricornutum | EC | >100 | 96 h |

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. The compound is irritating to eyes (OECD 405) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Storage : Store in airtight containers at temperatures <25°C to prevent degradation .

Advanced: What synthetic strategies are effective for derivatizing the 4,7-methanoindene core for catalytic studies?

Answer:

- Pauson-Khand Reaction : Utilize N-Boc-propargylamines to functionalize the bicyclic scaffold, yielding ketone derivatives (e.g., 2-((Phenylthio)methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one) .

- Epoxidation : React with peracids to form epoxide intermediates, enabling ring-opening reactions for polymer applications .

- Halogenation : Introduce bromine or chlorine at the 3,7-diethyl positions via electrophilic substitution to study steric effects on reactivity .

Basic: How does the compound’s stereochemistry influence its environmental fate and bioaccumulation?

Answer:

- Cis vs. Trans Isomers : Cis isomers exhibit higher bioconcentration factors (BCF: 53 in Lepomis macrochirus) due to increased lipid solubility .

- Photodegradation : UV exposure induces ring-opening reactions, reducing persistence. Monitor degradation products via LC-MS .

Advanced: What mechanistic insights explain the compound’s insecticidal activity in agricultural studies?

Answer:

Q. Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CH | |

| Melting Point | 33°C | |

| Boiling Point | 171–173°C | |

| LogP (Octanol-Water) | 3.2 (estimated) |

Basic: What are the key challenges in scaling up the synthesis of this compound for research applications?

Answer:

- Isomer Separation : Optimize fractional distillation or preparative HPLC to isolate enantiomers, as mixed isomers complicate reproducibility .

- Thermal Stability : Monitor exothermic dimerization during prolonged storage; stabilize with 4-tert-butylcatechol (200 ppm) .

Advanced: How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.